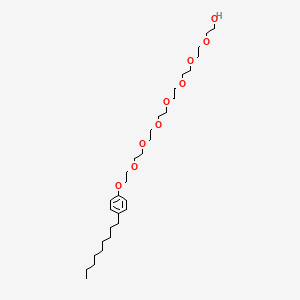

Nonylbenzene-PEG8-OH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPRRHYTDCWGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872586 | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41506-14-3, 27177-05-5 | |

| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonoxynol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Properties, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Nonylbenzene-PEG8-OH, a polyethylene glycol (PEG)-based linker molecule. Primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics and offers insights into its role in facilitating targeted protein degradation. The guide includes hypothesized experimental protocols for its synthesis and characterization, alongside a representative workflow for its application in a PROTAC-based drug development context. All quantitative data are summarized in structured tables, and key processes are visualized using Graphviz diagrams to aid in comprehension and practical application.

Introduction

This compound, a member of the nonylphenol ethoxylate family, is a heterobifunctional molecule characterized by a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain of eight repeating units, terminating in a hydroxyl group. This amphipathic nature makes it a useful surfactant and, more significantly in the pharmaceutical sciences, an effective linker in the design of PROTACs.[1]

PROTACs are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] PEG-based linkers, such as this compound, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility to the PROTAC molecule.[3][5]

This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental chemical properties to its practical application in the synthesis and evaluation of PROTACs.

Chemical Properties and Structure

This compound is structurally defined by a nonylphenyl group attached to an octaethylene glycol chain. The nonyl group is typically a branched isomer.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41506-14-3 | [1] |

| Molecular Formula | C₃₁H₅₆O₉ | [1] |

| Molecular Weight | 572.77 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid or solid | [6][7] |

| Solubility | Moderately soluble in water, soluble in alcohols | [8] |

| SMILES | CCCCCCCCCc1ccc(OCCOCCOCCOCCOCCOCCOCCOCCO)cc1 | [1] |

Table 2: Predicted Physicochemical Properties of Nonylphenol Ethoxylates with Varying PEG Chain Lengths

| Compound Name | Average PEG Units (n) | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |

| Nonylphenol Ethoxylate | 4 | ~396 | ~1.04 |

| Nonylphenol Ethoxylate | 9 | ~616 | ~1.06 |

| This compound | 8 | 572.77 | ~1.05 (estimated) |

Note: The density for this compound is an estimation based on the trend observed for nonylphenol ethoxylates.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the ethoxylation of nonylphenol. The following is a representative protocol based on general methods for preparing polyethylene glycol ethers.

Materials:

-

4-Nonylphenol

-

Ethylene oxide

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

-

Inert solvent (e.g., toluene or xylene)

-

Nitrogen gas

-

Hydrochloric acid (for neutralization)

-

Diatomaceous earth (for filtration)

Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and an ethylene oxide inlet is charged with 4-nonylphenol and the catalyst (e.g., 0.1-0.5% by weight of nonylphenol).

-

Inerting and Dehydration: The reactor is purged with nitrogen gas to remove air and moisture. The mixture is then heated to 110-130°C under vacuum to remove any residual water.

-

Ethoxylation: The reactor is pressurized with nitrogen, and the temperature is raised to the reaction temperature, typically between 130-160°C. Ethylene oxide is then introduced into the reactor at a controlled rate, maintaining the desired pressure (e.g., 0.2-0.6 MPa). The reaction is highly exothermic and requires careful temperature control. The molar ratio of ethylene oxide to nonylphenol is adjusted to achieve the desired average of eight ethylene oxide units.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in the concentration of the starting nonylphenol using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Termination and Neutralization: Once the desired degree of ethoxylation is achieved, the reactor is cooled, and the excess ethylene oxide is vented. The alkaline catalyst is neutralized by the addition of an acid, such as hydrochloric acid, to a pH of 6-7.

-

Purification: The resulting salt is removed by filtration, often with the aid of a filter agent like diatomaceous earth. The final product, this compound, is then obtained. Further purification, if necessary, can be performed using column chromatography.

Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the nonylphenyl group (typically in the range of 6.8-7.2 ppm). A large, broad signal for the repeating ethylene glycol units (-O-CH₂-CH₂-O-) around 3.6 ppm. Signals for the aliphatic protons of the nonyl chain (typically in the range of 0.8-1.6 ppm). Signals for the terminal -CH₂-OH group. |

| ¹³C NMR | Aromatic carbon signals for the nonylphenyl group. A prominent signal for the carbons of the polyethylene glycol chain (around 70 ppm). Aliphatic carbon signals for the nonyl chain. |

| FTIR (Infrared Spectroscopy) | A broad O-H stretching band around 3400 cm⁻¹ from the terminal hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching peaks around 1500-1600 cm⁻¹. A strong C-O-C ether stretching band around 1100 cm⁻¹.[9][10] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (572.77 g/mol ). A characteristic fragmentation pattern showing the loss of ethylene oxide units. |

Application in PROTAC Drug Development

This compound serves as a flexible linker in the construction of PROTACs. Its primary role is to bridge the target protein-binding ligand and the E3 ligase-recruiting ligand, facilitating the formation of a productive ternary complex.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.

Representative Experimental Workflow for PROTAC Evaluation

The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized PROTAC that incorporates a this compound linker. This example focuses on the degradation of the Androgen Receptor (AR), a target in prostate cancer, inspired by the mechanism of drugs like Bavdegalutamide (ARV-110).[11][12]

Caption: A representative experimental workflow for the evaluation of a PROTAC.

Detailed Methodologies for Key Experiments:

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

-

Western Blotting for Protein Degradation:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading. The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are determined from the dose-response curve.

-

-

Cell Viability Assay: To assess the functional consequence of target protein degradation, a cell viability assay (e.g., MTS or CellTiter-Glo) is performed. Cells are treated with the PROTAC for an extended period (e.g., 72 hours), and cell viability is measured according to the manufacturer's protocol.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in the field of drug development, particularly for the synthesis of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic moieties, along with the flexibility of the PEG chain, provides a versatile platform for linker design. While specific, publicly available experimental data for this compound is limited, this guide offers a robust framework based on the properties of related compounds and established methodologies. The provided protocols and workflows serve as a practical starting point for the synthesis, characterization, and application of this compound in the development of novel protein-degrading therapeutics. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile linkers like this compound will undoubtedly grow.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. sanjaychemindia.com [sanjaychemindia.com]

- 7. Polyethylene glycol mono(4-nonylphenyl) ether - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nonylphenol - Wikipedia [en.wikipedia.org]

- 9. UV-VIS and FTIR spectroscopic analyses of inclusion complexes of nonylphenol and nonylphenol ethoxylate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 12. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Nonylbenzene-PEG8-OH

This technical guide provides a comprehensive overview of the synthesis and characterization methods for Nonylbenzene-PEG8-OH, a nonionic surfactant and a prominent PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[1] This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and industrial chemistry.

Introduction

This compound, also known as nonylphenol octaethylene glycol ether, is a molecule of significant interest due to its amphipathic nature, arising from a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain. This structure imparts surfactant and emulsifying properties, leading to its use in various industrial and commercial applications, including detergents, paints, pesticides, and personal care products. In the realm of pharmaceutical sciences, its utility as a flexible linker in the design of PROTACs is of particular importance. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This guide will detail the synthetic routes to this compound and the analytical techniques employed for its characterization.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the hydrophobic anchor, p-nonylphenol, followed by the attachment of the hydrophilic octaethylene glycol chain.

Step 1: Synthesis of p-Nonylphenol

The industrial synthesis of nonylphenol is generally achieved through the Friedel-Crafts alkylation of phenol with nonene, using an acid catalyst.[2][3] This process typically yields a complex mixture of isomers, with the nonyl group attached at various positions on the phenol ring and exhibiting different branching patterns. The para-substituted isomer, p-nonylphenol, is the most common.

Experimental Protocol: Synthesis of p-Nonylphenol

A representative laboratory-scale synthesis of p-nonylphenol is described below:

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add phenol and a catalytic amount of a Lewis acid (e.g., Amberlyst-15 resin or a basic ionic liquid).

-

Reaction Execution: Heat the mixture to 70-100°C with stirring. Add nonene dropwise to the reaction mixture over a period of 2-6 hours.

-

Reaction Monitoring and Work-up: After the addition is complete, continue stirring at a constant temperature for an additional 1-3 hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

-

Purification: The crude product is then purified. If an ionic liquid is used as a catalyst, it can be solidified by cooling and separated. The excess phenol is removed by distillation, and the final product is purified by vacuum distillation or column chromatography to isolate the p-nonylphenol isomer.

| Parameter | Value | Reference |

| Phenol to Nonene Ratio (mass) | 0.5-2.5 : 1 | [4] |

| Catalyst Loading (mass ratio to nonene) | 0.005-0.03 | [4] |

| Reaction Temperature | 45-85 °C | [4] |

| Reaction Time | 3-9 hours | [4] |

| Nonene Conversion | Up to 91% | [4] |

| Nonylphenol Yield | Up to 87% | [4] |

Step 2: Ethoxylation of p-Nonylphenol to Yield this compound

Two primary methods can be employed for the ethoxylation of p-nonylphenol: direct ethoxylation with ethylene oxide or a Williamson ether synthesis with a pre-formed octaethylene glycol derivative.

This industrial method involves the reaction of p-nonylphenol with ethylene oxide in the presence of a basic catalyst.[3][5] This process typically results in a polydisperse product with a distribution of PEG chain lengths.

Experimental Protocol: Direct Ethoxylation of p-Nonylphenol

-

Reaction Setup: In a high-pressure stainless steel reactor equipped with a stirrer, thermometer, and pressure gauge, add p-nonylphenol and a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Execution: Heat the mixture under pressure and introduce a controlled amount of ethylene oxide. The number of equivalents of ethylene oxide will determine the average length of the PEG chain. For this compound, approximately 8 equivalents of ethylene oxide would be used.

-

Reaction Monitoring and Work-up: The reaction is typically monitored by pressure changes. After the reaction is complete, the catalyst is neutralized with an acid (e.g., lactic acid or acetic acid).

-

Purification: The resulting product is a mixture of ethoxylates with varying PEG chain lengths. Purification to obtain a monodisperse product can be challenging and may require preparative chromatography.

For laboratory-scale synthesis requiring a monodisperse product, the Williamson ether synthesis is a more suitable method.[6] This involves the reaction of the p-nonylphenoxide with a suitable octaethylene glycol derivative containing a good leaving group.

Experimental Protocol: Williamson Ether Synthesis

-

Formation of p-Nonylphenoxide: Dissolve p-nonylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and add a strong base (e.g., sodium hydride, NaH) to deprotonate the phenol and form the sodium p-nonylphenoxide.

-

Reaction with Octaethylene Glycol Derivative: To the solution of the p-nonylphenoxide, add a solution of an octaethylene glycol derivative with a leaving group, such as octaethylene glycol monotosylate (TsO-(CH₂CH₂)₈-OH).

-

Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC. Once the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthesis pathway of this compound.

Characterization Methods

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound to confirm its structure, purity, and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: Proton NMR is used to confirm the presence of the nonylphenyl and PEG moieties and to determine the average number of ethylene oxide units. The integration ratio of the aromatic protons of the phenyl ring to the protons of the ethylene oxide units can provide the degree of ethoxylation.[1]

-

¹³C NMR: Carbon-13 NMR provides detailed information about the carbon skeleton of the molecule, confirming the presence of all expected carbon environments in the nonyl group, the aromatic ring, and the PEG chain.[7][8]

| Proton Type | Expected Chemical Shift (ppm) |

| Alkyl protons (nonyl chain) | 0.5 - 1.6 |

| Methylene protons adjacent to oxygen (PEG chain) | 3.4 - 3.8 |

| Methylene protons adjacent to aromatic ring | 2.5 - 2.7 |

| Aromatic protons | 6.7 - 7.2 |

| Terminal hydroxyl proton (PEG chain) | Variable (depends on solvent and concentration) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-O-C stretch (ether) | 1050 - 1150 |

| C=C stretch (aromatic) | 1450 - 1600 |

An FTIR spectrum of p-nonylphenol would show a strong, broad O-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches. Upon ethoxylation, the most significant change would be the appearance of a very strong C-O-C ether stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to confirm the molecular formula of this compound. Electrospray ionization (ESI) is a commonly used technique for PEG-containing molecules. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

| Parameter | Value |

| Molecular Formula | C₃₁H₅₆O₉ |

| Molecular Weight | 572.77 g/mol |

| Expected [M+H]⁺ (m/z) | 573.78 |

| Expected [M+Na]⁺ (m/z) | 595.76 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating it from starting materials and byproducts. Both normal-phase and reverse-phase HPLC can be employed. The choice of column and mobile phase will depend on the polarity of the compound and the impurities to be separated.

Experimental Protocol: HPLC Analysis

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is often suitable.

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 275 nm).

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the primary synthesis routes and characterization methodologies for this compound. The two-step synthesis, involving the alkylation of phenol followed by ethoxylation, provides a versatile approach to this molecule. For high purity and monodispersity, a Williamson ether synthesis is the preferred laboratory method for the ethoxylation step. A comprehensive suite of analytical techniques, including NMR, FTIR, MS, and HPLC, is necessary to fully characterize the final product and ensure its suitability for its intended application, whether in industrial formulations or as a critical component in advanced biomedical research such as PROTAC development.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonylphenol - Wikipedia [en.wikipedia.org]

- 3. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]

- 4. CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents [patents.google.com]

- 5. epa.gov [epa.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nonylphenol diethoxylate | C19H32O3 | CID 24773 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of Nonylbenzene-PEG8-OH in PROTACs: A Technical Guide to Its Putative Mechanism of Action

Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific details regarding a Proteolysis Targeting Chimera (PROTAC) synthesized using the precise linker Nonylbenzene-PEG8-OH. Consequently, this technical guide outlines the putative mechanism of action, experimental evaluation, and key characteristics of a hypothetical PROTAC employing this linker, based on established principles of PROTAC technology and the known properties of polyethylene glycol (PEG) linkers.

Introduction to PROTACs and the Significance of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The this compound linker belongs to the class of polyethylene glycol (PEG) linkers, which are widely used in PROTAC design for their favorable physicochemical properties.

The Putative Mechanism of Action of a this compound-Containing PROTAC

A PROTAC incorporating the this compound linker is anticipated to follow the canonical PROTAC mechanism of action. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Cellular Entry: The PROTAC, possessing a degree of lipophilicity from the nonylbenzene group and hydrophilicity from the PEG8 chain, would first need to permeate the cell membrane to reach its intracellular targets.

-

Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (POI) or the E3 ubiquitin ligase, forming binary complexes.

-

Ternary Complex Formation: The crucial step is the formation of a productive ternary complex where the PROTAC simultaneously engages both the POI and the E3 ligase. The flexible PEG8 chain of the this compound linker would play a pivotal role in enabling the optimal orientation and proximity of the two proteins.

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides.

-

Recycling of the PROTAC: After the degradation of the target protein, the PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.

Signaling Pathway Diagram

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

Quantitative Data for a Hypothetical PROTAC (Illustrative)

The following tables present hypothetical yet realistic quantitative data for a PROTAC named "Hypothetac-NP8," which utilizes the this compound linker. This data illustrates the typical parameters evaluated for a PROTAC.

Table 1: Biophysical and Biochemical Parameters of Hypothetac-NP8

| Parameter | Value | Description |

| Binding Affinity (Kd) | ||

| to Target Protein (POI) | 50 nM | Dissociation constant for the binding of Hypothetac-NP8 to the target protein. |

| to E3 Ligase | 150 nM | Dissociation constant for the binding of Hypothetac-NP8 to the E3 ligase. |

| Ternary Complex Cooperativity (α) | 2.5 | A value >1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other to the PROTAC. |

Table 2: Cellular Activity of Hypothetac-NP8

| Parameter | Value | Description |

| Degradation Potency (DC50) | 25 nM | The concentration of Hypothetac-NP8 required to degrade 50% of the target protein in cells after a defined time (e.g., 24 hours). |

| Maximum Degradation (Dmax) | >95% | The maximum percentage of target protein degradation achieved at saturating concentrations of Hypothetac-NP8. |

| Time to 50% Degradation (T1/2) | 4 hours | The time required to achieve 50% degradation of the target protein at a specific concentration of Hypothetac-NP8. |

| Cellular Viability (IC50) | >10 µM | The concentration of Hypothetac-NP8 that inhibits 50% of cell growth, indicating its general cytotoxicity. A high value is desirable. |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize a PROTAC like Hypothetac-NP8.

Ternary Complex Formation Assay (Fluorescence Polarization)

Objective: To measure the binding affinity of the PROTAC to its target protein and E3 ligase and to determine the ternary complex cooperativity.

Methodology:

-

Reagents: Fluorescently labeled ligand for the target protein, purified recombinant target protein, purified recombinant E3 ligase complex, and the PROTAC.

-

Binary Binding Assays:

-

A constant concentration of the fluorescently labeled ligand and the target protein are incubated with increasing concentrations of the PROTAC.

-

Fluorescence polarization is measured at each concentration.

-

The data is fitted to a competitive binding model to determine the Kd of the PROTAC for the target protein.

-

A similar assay is performed with a fluorescently labeled ligand for the E3 ligase to determine the Kd for the E3 ligase.

-

-

Ternary Complex Cooperativity Assay:

-

A constant concentration of the fluorescently labeled ligand and the target protein are incubated with a fixed, saturating concentration of the E3 ligase and increasing concentrations of the PROTAC.

-

Fluorescence polarization is measured.

-

The resulting binding curve is compared to the binary binding curve to calculate the cooperativity factor (α).

-

Western Blotting for Target Protein Degradation

Objective: To quantify the extent of target protein degradation in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration in each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the target protein.

-

Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the characterization of a novel PROTAC.

Conclusion

The this compound linker represents a valuable component in the PROTAC design toolkit. While specific data for a PROTAC utilizing this linker is not yet in the public domain, its PEG8 structure is expected to confer favorable properties such as improved solubility and the necessary flexibility to facilitate the formation of a productive ternary complex. The nonylbenzene moiety may contribute to cellular permeability. The systematic evaluation of any PROTAC synthesized with this linker, following the experimental protocols outlined above, would be essential to fully elucidate its therapeutic potential. As the field of targeted protein degradation continues to expand, the detailed characterization of novel linkers like this compound will be crucial for the rational design of next-generation protein degraders.

Investigating the Hydrophobicity of Nonylbenzene-PEG8-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophobicity of Nonylbenzene-PEG8-OH, a non-ionic surfactant and a crucial component in various scientific applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the hydrophobic nature of this molecule is paramount for optimizing its function in drug delivery systems, formulation science, and biological assays. This document outlines the key physicochemical properties related to its hydrophobicity, details the experimental protocols for their measurement, and presents a logical workflow for its application in PROTAC development.

Physicochemical Properties and Hydrophobicity Profile

This compound, also known as a nonylphenol ethoxylate with eight polyethylene glycol units, possesses an amphipathic structure. This structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain, which dictates its behavior at interfaces and in solution. The balance between these two moieties is critical for its function as a surfactant and linker.

Several parameters are used to quantify the hydrophobicity of surfactants. These include the logarithm of the partition coefficient (LogP), the Hydrophilic-Lipophilic Balance (HLB), and the Critical Micelle Concentration (CMC). While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related nonylphenol ethoxylates and calculated values.

Table 1: Quantitative Data on the Hydrophobicity of this compound and Related Compounds

| Parameter | Value | Method | Source |

| Calculated LogP | 4.46700 | Computational | --INVALID-LINK-- |

| Estimated HLB Value | ~12-13 | Interpolated from NP-9 (HLB 12.9) | --INVALID-LINK-- |

| Estimated CMC (ppm) | ~60 | Based on NP-9 (CMC 60 ppm) | --INVALID-LINK-- |

Note: The HLB and CMC values are estimations based on data for Nonylphenol Ethoxylate with 9 moles of ethylene oxide (NP-9), a close structural analog.

Experimental Protocols for Hydrophobicity Determination

Accurate characterization of the hydrophobicity of this compound requires robust experimental methodologies. The following sections detail the protocols for determining key hydrophobicity parameters.

Determination of Partition Coefficient (LogP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for estimating the LogP of a compound by measuring its retention time on a nonpolar stationary phase.

Objective: To determine the retention factor of this compound and correlate it to its LogP value using a series of standards with known LogP values.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile or Methanol.[1]

-

This compound sample.

-

A series of calibration standards with known LogP values (e.g., alkylbenzenes).

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase by mixing water and the organic solvent in a specific ratio (e.g., 80:20 Acetonitrile:Water). The mobile phase should be filtered and degassed.

-

Preparation of Standards and Sample: Prepare stock solutions of the LogP standards and this compound in the mobile phase. Create a series of dilutions for the standards.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength (if using UV) to an appropriate value for the analyte and standards.

-

-

Injection and Data Acquisition:

-

Inject a fixed volume (e.g., 10 µL) of each standard and the sample.

-

Record the retention time (t_R) for each peak.

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log(k) of the standards against their known LogP values.

-

Determine the log(k) of this compound and use the calibration curve to find its experimental LogP.

-

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a direct method to determine the CMC of a surfactant by measuring the surface tension of its solutions at various concentrations.

Objective: To identify the concentration at which this compound begins to form micelles, indicated by a sharp change in the slope of the surface tension versus concentration plot.

Materials:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

High-purity water.

-

This compound.

-

Precision balance and volumetric glassware.

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution covering a wide concentration range, both below and above the expected CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure water as a baseline.

-

Starting with the most dilute solution, measure the surface tension of each concentration. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Allow each solution to equilibrate before taking a stable reading.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the concentration (log C) of this compound.

-

The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

-

Application in PROTAC Development: A Workflow

The hydrophobicity of the linker in a PROTAC molecule, such as this compound, is a critical determinant of the PROTAC's overall properties, including its solubility, cell permeability, and ability to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The following workflow illustrates the key steps in evaluating a PROTAC containing a this compound linker.

References

Navigating the Solution: A Technical Guide to Nonylbenzene-PEG8-OH Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nonylbenzene-PEG8-OH, a non-ionic surfactant of significant interest in various scientific and industrial applications. Understanding its behavior in different organic solvents is crucial for formulation development, chemical synthesis, and purification processes. This document outlines its general solubility profile, presents a detailed experimental protocol for solubility determination, and offers a visual workflow to guide researchers in their laboratory practices.

Core Concept: Solubility Profile of this compound

This compound, a member of the nonylphenol ethoxylate (NPEO) family, possesses a molecular structure with both a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol (PEG) chain containing eight ethylene oxide units. This amphipathic nature governs its solubility in various media. Generally, nonylphenol ethoxylates with more than seven ethylene oxide units exhibit good solubility in water and a wide range of polar organic solvents. The presence of the PEG chain allows for hydrogen bonding with protic solvents, while the nonylphenyl group contributes to interactions with non-polar moieties.

| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol | Soluble[1][2] | The hydroxyl group and the polar nature of methanol can readily form hydrogen bonds with the ether oxygens of the PEG chain, leading to good solvation. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to the dissolution of the PEGylated surfactant. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the PEG chain, and its moderate polarity can solvate the entire molecule effectively. |

| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile can effectively solvate the polar PEG chain, leading to good solubility. | |

| Non-Polar Aromatic | Toluene | Soluble | The aromatic ring of toluene can interact favorably with the nonylphenyl group of the surfactant through van der Waals forces, while also accommodating the moderately polar PEG chain. |

| Xylene | Soluble[2] | Similar to toluene, xylene's aromatic nature facilitates interaction with the hydrophobic portion of the surfactant. | |

| Non-Polar Aliphatic | Hexane | Insoluble to Sparingly Soluble | The highly non-polar nature of hexane interacts poorly with the hydrophilic PEG chain, leading to limited solubility. |

| Kerosene | Insoluble[2] | As a complex mixture of hydrocarbons, kerosene is a non-polar solvent and is not expected to effectively solvate the polar PEG portion of the molecule. |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass flasks with stoppers (e.g., 50 mL)

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or other quantitative analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass flask. The excess solid should be visually present to ensure saturation.

-

Add a known volume of the desired organic solvent to the flask.

-

Securely stopper the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using an orbital or wrist-action shaker at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved material to settle.

-

For finer separation, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Considerations:

-

Purity of Compound and Solvents: The purity of both the this compound and the organic solvents is critical for accurate solubility measurements.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.

-

Equilibrium Time: It is essential to establish that equilibrium has been reached. This can be confirmed by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) and observing no significant change.

-

Solvent Evaporation: Care must be taken to minimize solvent loss due to evaporation, especially with volatile organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

An In-depth Technical Guide to Nonylbenzene-PEG8-OH (CAS: 41506-14-3) for Researchers and Drug Development Professionals

Introduction

Nonylbenzene-PEG8-OH, with the CAS number 41506-14-3, is a polyethylene glycol (PEG)-based linker molecule. It is primarily utilized in the burgeoning field of targeted protein degradation as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[2][3][4][5] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, synthesis, and application in the context of PROTAC development.

Physicochemical Properties

This compound, also known as 23-(4-nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a non-ionic surfactant.[6][7] The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain with eight repeating ethylene glycol units, terminating in a hydroxyl group. This amphipathic nature is crucial for its function as a linker in PROTACs, influencing properties such as solubility and cell permeability.[2][8][9]

Table 1: General Physicochemical Properties of Nonylphenol Ethoxylates

| Property | Value/Description | Reference(s) |

| Appearance | Clear to pale yellow viscous liquid | [10] |

| Molecular Weight | 220 + (n x 44) g/mol (where n = number of ethylene oxide units) | [10] |

| Solubility in Water | Increases with the length of the ethylene oxide chain. Generally soluble when n > 6. | [10] |

| Odor | Slight phenolic odor | [10] |

Table 2: Calculated Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C31H56O9 |

| Molecular Weight | 572.77 g/mol |

| Synonyms | Octaethylene Glycol Mono(p-nonylphenyl) Ether |

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of nonylphenol ethoxylates involves a two-step process:

-

Alkylation of Phenol: Phenol is alkylated with nonene in the presence of an acid catalyst to produce nonylphenol. This reaction typically yields a complex mixture of isomers.

-

Ethoxylation of Nonylphenol: The resulting nonylphenol is then reacted with ethylene oxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The number of ethylene oxide units added (in this case, eight) can be controlled by the stoichiometry of the reactants.

A plausible synthetic route is the Williamson ether synthesis, where a deprotonated nonylphenol (sodium nonylphenoxide) reacts with an appropriate PEG8 synthon containing a good leaving group (e.g., a tosylate or halide).

Experimental Protocols

While a specific protocol for the synthesis and application of a PROTAC using this compound is not available, a general workflow for the development and evaluation of PROTACs is well-established.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC generally involves the covalent linkage of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker, such as this compound. The hydroxyl group on this compound can be activated or modified for coupling with the warhead or the E3 ligase ligand.

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein upon treatment with a PROTAC.

1. Cell Culture and Treatment:

- Plate cells at a suitable density and allow them to adhere overnight.

- Treat the cells with varying concentrations of the PROTAC (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).

2. Cell Lysis:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

- Normalize the protein concentrations of all samples.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Development

Caption: A general workflow for the design and evaluation of PROTACs.

Conclusion

This compound serves as a critical linker component in the development of PROTACs, a promising therapeutic modality. Its physicochemical properties, particularly its amphiphathic nature, are key to modulating the solubility and permeability of the resulting PROTAC molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the available information and general principles of nonylphenol ethoxylate chemistry and PROTAC technology. Further research and publication of detailed synthetic and application-specific protocols will be invaluable to the scientific community in fully harnessing the potential of this compound in targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonyl Phenol Ethoxylates l Physical & Chemical Properties - Elchemy [elchemy.com]

- 7. 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol [lgcstandards.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. www2.mst.dk [www2.mst.dk]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Nonylbenzene-PEG8-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand.[4][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation required for protein degradation.[1][4][6][7] This document provides a detailed protocol for the synthesis of a PROTAC using Nonylbenzene-PEG8-OH, a commercially available PEG-based linker, intended to guide researchers in the development of novel protein degraders.

Introduction to this compound

This compound is a high-purity, PEG-based linker used in the synthesis of PROTACs.[3][8][9] Its structure features a hydrophobic nonylbenzene group, a hydrophilic chain of eight polyethylene glycol units, and a terminal hydroxyl group. This combination of hydrophobic and hydrophilic properties can influence the overall physicochemical characteristics of the resulting PROTAC molecule, such as its solubility and cell permeability. The terminal hydroxyl group provides a versatile handle for chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 41506-14-3 | [3][8] |

| Molecular Formula | C₃₁H₅₆O₉ | [3][8] |

| Molecular Weight | 572.77 g/mol | [3] |

| Appearance | Varies (typically a viscous liquid or solid) | N/A |

| Storage | -20°C | [8] |

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow begins with the functionalization of the terminal hydroxyl group of the linker to prepare it for conjugation. This is followed by sequential coupling reactions with the E3 ligase ligand and the target protein ligand.

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocol: Synthesis of a Representative PROTAC

This protocol describes a representative synthesis of a PROTAC molecule where this compound is first functionalized to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction with an alkyne-modified target protein ligand and an amide bond formation with an amine-functionalized E3 ligase ligand.

Materials and Reagents:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Alkyne-modified target protein ligand (e.g., Alkyne-JQ1)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

High-Performance Liquid Chromatography (HPLC) system for purification

Step 1: Tosylation of this compound

-

Dissolve this compound (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Nonylbenzene-PEG8-OTs.

Step 2: Azidation of Nonylbenzene-PEG8-OTs

-

Dissolve Nonylbenzene-PEG8-OTs (1.0 eq) in DMF.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting Nonylbenzene-PEG8-N₃ is often used in the next step without further purification.

Step 3: Coupling with E3 Ligase Ligand

-

This step is not directly in sequence with the previous azidation but prepares the second component for the final PROTAC assembly.

-

Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and a carboxyl-functionalized linker precursor in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 4 hours, monitoring by LC-MS.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Note: For this specific protocol, we are assuming a two-step conjugation. A more direct approach could involve direct coupling of the activated linker to the E3 ligase ligand.

Step 4: Final PROTAC Assembly via Click Chemistry

-

Dissolve the alkyne-modified target protein ligand (1.0 eq) and Nonylbenzene-PEG8-N₃ (1.1 eq) in a mixture of tert-butanol and water (1:1).

-

Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

-

Stir the reaction vigorously at room temperature for 8 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

Hypothetical Quantitative Data for Synthesis Steps:

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |

| 1 | Nonylbenzene-PEG8-OTs | This compound | 92 | >95 |

| 2 | Nonylbenzene-PEG8-N₃ | Nonylbenzene-PEG8-OTs | 85 | >90 |

| 4 | Final PROTAC | Alkyne-Target Ligand | 65 | >98 |

PROTAC Mechanism of Action

The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Caption: Mechanism of PROTAC-mediated protein degradation.

Characterization and In Vitro Evaluation

Following synthesis and purification, the PROTAC molecule should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The biological activity of the PROTAC should be assessed in vitro. A key experiment is to measure the degradation of the target protein in a relevant cell line.

Protocol: Western Blotting for Target Protein Degradation

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Hypothetical In Vitro Degradation Data:

| PROTAC Concentration (nM) | Target Protein Level (% of Control) | Standard Deviation |

| 0.1 | 98 | 4.2 |

| 1 | 85 | 6.1 |

| 10 | 52 | 5.5 |

| 100 | 15 | 3.8 |

| 1000 | 8 | 2.1 |

From this data, key parameters such as the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) can be determined.

Conclusion

This compound serves as a valuable and versatile linker for the synthesis of PROTACs. Its defined length and chemical handles allow for the rational design and construction of novel protein degraders. The protocols and data presented herein provide a foundational guide for researchers to utilize this linker in their drug discovery efforts. Successful PROTAC development relies on careful synthesis, purification, and biological evaluation to optimize for potent and selective protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Incorporating Nonylbenzene-PEG8-OH in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonylbenzene-PEG8-OH is a polyethylene glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to selectively eliminate target proteins implicated in disease by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The this compound linker offers a balance of hydrophilicity and a defined length, which are critical parameters in optimizing the efficacy of a PROTAC. The PEG portion enhances the solubility and cell permeability of the final PROTAC molecule, while the nonylbenzene moiety provides a lipophilic handle. The terminal hydroxyl group (-OH) serves as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive guide for the incorporation of this compound into a PROTAC synthesis workflow, including detailed experimental protocols for synthesis, characterization, and cellular evaluation.

Data Presentation: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₅₆O₉ | [1] |

| Molecular Weight | 572.77 g/mol | [2] |

| Appearance | Varies (consult supplier) | - |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [3] |

| Storage Temperature | -20°C | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a representative method for conjugating this compound to a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) via a Steglich esterification. This method is advantageous due to its mild reaction conditions.[4][5]

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (Ligand-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

-

Add DMAP (0.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

-

Slowly add the DCC solution to the reaction mixture at 0°C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired ester-linked intermediate.

Note: This protocol outlines the first conjugation step. A similar or alternative coupling strategy (e.g., Mitsunobu reaction, ether synthesis) would be required to attach the second ligand to the other end of the linker, which may require chemical modification of the nonylbenzene moiety or the other end of the second ligand.

Protocol 2: Purification and Characterization of the PROTAC

A. Purification by Reverse-Phase HPLC:

-

Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO, Methanol).

-

Use a C18 column for purification.

-

Employ a gradient of mobile phases, typically water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Collect fractions and analyze them for the presence of the desired product using LC-MS.

-

Combine the pure fractions and lyophilize to obtain the final product.

B. Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) to verify its identity.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure and purity of the final PROTAC molecule.[]

Protocol 3: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This protocol details the quantification of the target protein levels in cells following treatment with the synthesized PROTAC.[3]

Materials:

-

Cancer cell line expressing the target protein

-

Complete growth medium

-

Synthesized PROTAC (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%). Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibodies (target protein and loading control).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[4][9]

| Parameter | Description | Typical Concentration Range |

| PROTAC Concentration | For dose-response curve | 1 nM - 10 µM |

| Incubation Time | To observe protein degradation | 4 - 24 hours |

Protocol 4: Cell Viability Assays

These assays are used to assess the cytotoxic effects of the synthesized PROTAC.

A. MTT Assay:

Materials:

-

Cells treated with the PROTAC as in Protocol 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-